
1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone belongs to a class of organic compounds characterized by their specific molecular structure and diverse chemical and physical properties. Its study is important in the field of organic chemistry and material science.
Synthesis Analysis
Studies on similar compounds, such as 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, have demonstrated that these can be synthesized using various chemical processes, often involving the use of specific catalysts and controlled conditions to achieve the desired molecular structure (Kumar et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone has been explored using X-ray diffraction and vibrational spectroscopy. These studies are complemented by computational methods such as Density Functional Theory (DFT) to predict geometrical parameters and vibrational frequencies (Kumar et al., 2015).
Chemical Reactions and Properties
The reactivity of similar compounds, involving condensation reactions and the formation of heterocycles, has been a focus of research, demonstrating their potential in synthesizing various chemical structures (Moskvina et al., 2015).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structures are typically analyzed using techniques like X-ray crystallography. These properties are crucial for understanding the compound's stability and behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity under various conditions and interactions with other compounds, are essential for understanding its applications in synthesis and material science. Studies on similar compounds have employed spectroscopic techniques and theoretical calculations to elucidate these properties (Kumar et al., 2015).
Applications De Recherche Scientifique
Crystallographic and Vibrational Studies
1-(2-Hydroxy-4,5-dimethylphenyl)ethanone has been explored through X-ray diffraction and vibrational spectroscopy. Its molecular structure and properties were examined, combining experimental techniques with computational studies using density functional theory (DFT) (Kumar et al., 2015).
Applications in Heterocyclic Chemistry
The compound's use in synthesizing heterocyclic compounds, particularly through condensation reactions, has been demonstrated. It shows potential in generating isoflavones and other heterocyclic structures like isoxazole and pyrimidine (Moskvina et al., 2015).
Synthesis and Antimicrobial Activity
Research into the synthesis and antimicrobial properties of derivatives of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone has been conducted. This includes studying the compound's efficacy against gram-positive and gram-negative bacteria (Wanjari, 2020).
Fungicidal Activity of Derivatives
Derivatives of 2-bromo-1-(3,4-dimethylphenyl)ethanone have been synthesized and evaluated for their fungicidal activity. This research highlights the compound's potential in developing new fungicides (Bashandy et al., 2008).
Spiroannulation and Pharmaceutical Applications
The synthesis of diazo derivatives of 1-(2-hydroxy-4,6-dimethylphenyl)ethanone and its use in spiroannulation, a process relevant to pharmaceutical manufacturing, has been documented (Bhattagharya & Sen, 1979).
Laccase-Catalyzed Degradation Studies
Studies on the degradation of phenolic beta-1 lignin model compounds by laccase enzymes have utilized derivatives of 1-(2-hydroxy-4,6-dimethylphenyl)ethanone. This research contributes to understanding lignin degradation, relevant to biomass processing (Kawai et al., 1988).
Propriétés
IUPAC Name |
1-(3,5-dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-4-7(6(3)13)10(14)9(12)5(2)8(4)11/h14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBAXEVPGPWWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

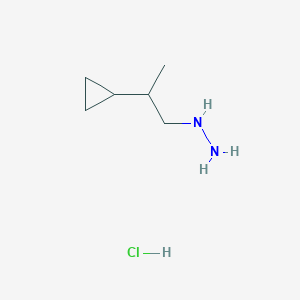
![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)
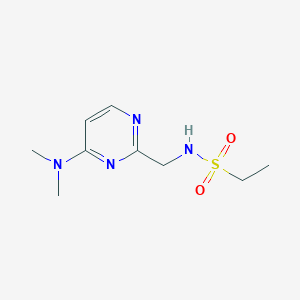
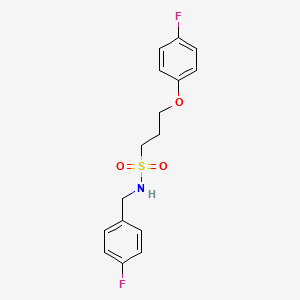
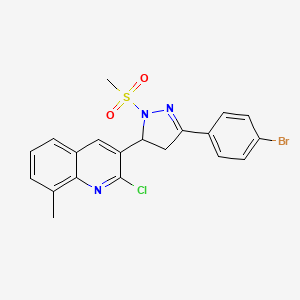
![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)
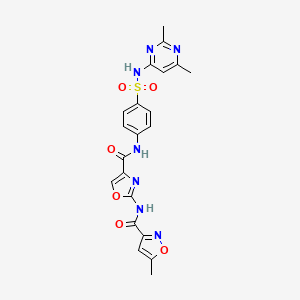
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)